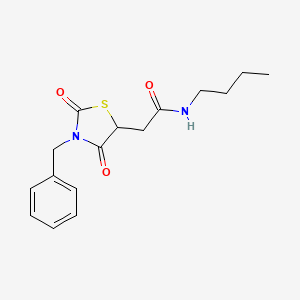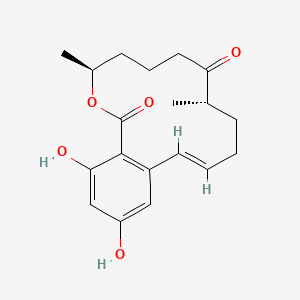![molecular formula C53H79N13O11S2 B12387419 [Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)
[Pmp1,Tyr(OEt)2] AVP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Pmp1,Tyr(OEt)2] AVP is a linear analogue of a cyclic arginine vasopressin antagonist. This compound is known for its ability to retain the antagonistic properties of its parent compound, arginine vasopressin, while exhibiting unique structural characteristics .
Vorbereitungsmethoden
The synthesis of [Pmp1,Tyr(OEt)2] AVP involves custom peptide synthesis techniques. The compound is synthesized by incorporating specific amino acid residues in a linear sequence. The reaction conditions typically involve the use of protecting groups to ensure the correct sequence and structure of the peptide. Industrial production methods for this compound are not widely documented, but they likely involve similar peptide synthesis techniques on a larger scale .
Analyse Chemischer Reaktionen
[Pmp1,Tyr(OEt)2] AVP undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may lead to the cleavage of these bonds .
Wissenschaftliche Forschungsanwendungen
[Pmp1,Tyr(OEt)2] AVP has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study peptide synthesis and structure-activity relationships. In biology, it serves as a tool to investigate the role of vasopressin receptors in various physiological processes. In medicine, it is used in research to develop new therapeutic agents targeting vasopressin receptors .
Wirkmechanismus
The mechanism of action of [Pmp1,Tyr(OEt)2] AVP involves its interaction with vasopressin receptors. By binding to these receptors, the compound acts as an antagonist, blocking the effects of endogenous vasopressin. This interaction affects various molecular targets and pathways, including those involved in water retention, blood pressure regulation, and social behavior .
Vergleich Mit ähnlichen Verbindungen
[Pmp1,Tyr(OEt)2] AVP is unique compared to other similar compounds due to its linear structure and specific amino acid sequence. Similar compounds include other vasopressin antagonists, such as this compound’s parent compound, arginine vasopressin, and other synthetic analogues. The uniqueness of this compound lies in its ability to retain antagonistic properties while exhibiting a distinct linear structure .
Eigenschaften
Molekularformel |
C53H79N13O11S2 |
|---|---|
Molekulargewicht |
1138.4 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C53H79N13O11S2/c1-4-77-34-19-17-33(18-20-34)26-36(60-43(69)28-53(79)21-9-6-10-22-53)46(71)62-37(25-32-13-7-5-8-14-32)48(73)65-44(31(2)3)50(75)63-38(27-41(54)67)47(72)64-39(30-78)51(76)66-24-12-16-40(66)49(74)61-35(15-11-23-58-52(56)57)45(70)59-29-42(55)68/h5,7-8,13-14,17-20,31,35-40,44,78-79H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58)/t35-,36+,37-,38-,39-,40-,44-/m0/s1 |
InChI-Schlüssel |
RSLVVFFWBBEMTC-YVTRKGAJSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


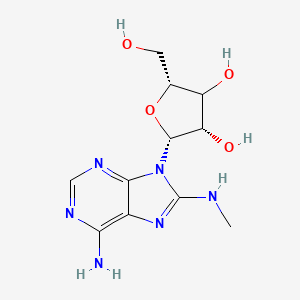
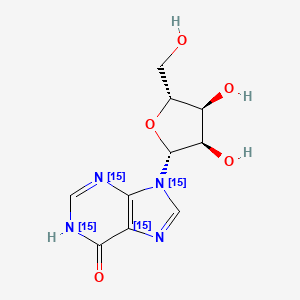
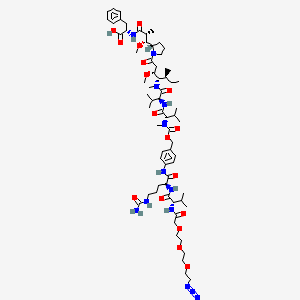
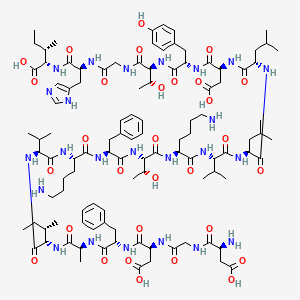
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)

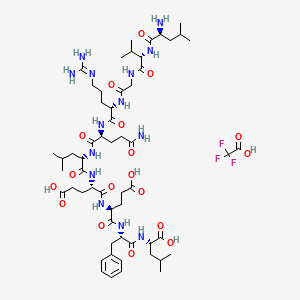
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)


